molecular formula C9H12N2S B8327167 2-Butyl-thieno-(2,3-d)-imidazole

2-Butyl-thieno-(2,3-d)-imidazole

Cat. No.: B8327167
M. Wt: 180.27 g/mol
InChI Key: ZFPIDAXCXCARDX-UHFFFAOYSA-N
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Description

2-Butyl-thieno-(2,3-d)-imidazole is a synthetic organic compound based on the privileged thieno[2,3-d]imidazole heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a novel class of non-cyclic dinucleotide (non-CDN) agonists of the human Stimulator of Interferon Genes (STING) protein . Activation of the STING pathway is a crucial mechanism in the innate immune response, and STING agonists represent a promising therapeutic strategy in oncology. Researchers are exploring such compounds for their potential to activate downstream TBK1/IRF3 and NF-κB signaling pathways, leading to the production of type I interferons and other cytokines, which can stimulate a potent antitumor immune response . Preclinical studies on closely related thieno[2,3-d]imidazole derivatives have demonstrated remarkable potency, with some compounds exhibiting nanomolar-range EC50 values against human STING, and have shown significant efficacy in inhibiting tumor growth in animal models via systemic administration . Beyond immuno-oncology, the broader family of thieno-fused heterocycles, to which this compound belongs, is extensively investigated for a wide spectrum of biological activities, including antibacterial and antifungal applications . This compound is supplied for research purposes to support these areas of investigation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-butyl-1H-thieno[2,3-d]imidazole

InChI

InChI=1S/C9H12N2S/c1-2-3-4-8-10-7-5-6-12-9(7)11-8/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

ZFPIDAXCXCARDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=CS2

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, closely related to 2-butyl-thieno-(2,3-d)-imidazole, as effective antibacterial agents. These compounds have shown significant activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .

Key Findings:

  • Activity Against Resistant Strains: Compounds derived from thieno[2,3-d]pyrimidine exhibited low minimum inhibitory concentrations (MICs) ranging from 2–16 mg/L against resistant strains .
  • Low Cytotoxicity: The compounds demonstrated minimal cytotoxic effects on mammalian cells, indicating a favorable therapeutic index .

Anticancer Properties

The anticancer potential of this compound has been underscored by its structural analogs that inhibit key enzymes involved in cancer cell metabolism. For instance, certain thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of GARFTase and AICARFTase, enzymes critical for purine biosynthesis in cancer cells .

Case Studies:

  • Ewing’s Sarcoma: A study reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives against Ewing’s sarcoma cell lines. The most potent compound showed a GI50 value of 0.28 μM, demonstrating significant anti-proliferative activity .
  • Ovarian Cancer: Another study found that specific thieno[2,3-d]pyrimidines inhibited the growth of ovarian cancer cells (NCI-IGROV1) by targeting de novo purine biosynthesis pathways .

Anti-inflammatory Effects

Thieno[2,3-d]imidazoles have also been explored for their anti-inflammatory properties. Research indicates that derivatives can suppress COX-2 activity effectively, which is crucial for managing inflammatory conditions .

Research Insights:

  • Inhibition of COX-2: Certain thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Comparative Data Table

The following table summarizes the biological activities and findings associated with this compound and its derivatives:

Activity Target Findings Reference
AntibacterialMRSA, VREMIC 2–16 mg/L; low cytotoxicity
AnticancerEwing’s SarcomaGI50 = 0.28 μM
Ovarian CancerInhibition of growth via GARFTase/AICARFTase
Anti-inflammatoryCOX-2IC50 comparable to celecoxib

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Butyl-thieno-(2,3-d)-imidazole with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Properties (Predicted/Reported)
This compound C₉H₁₂N₂S 180.27 2-butyl group Enhanced lipophilicity; potential for H-bonding interactions
1H-Thieno[2,3-d]imidazole C₅H₄N₂S 124.16 None Density: 1.468 g/cm³; Boiling point: 385.3°C
5-Bromo-1H-thieno[2,3-d]imidazole C₅H₃BrN₂S 203.06 5-bromo group Similar thienoimidazole geometry; forms intermolecular H-bonds
2-Aryl-1H-naphtho[2,3-d]imidazole C₁₉H₁₄N₂ 270.33 2-aryl group High planarity; used in urease inhibition studies

Key Observations :

  • Bromination at the 5-position (as in 5-Bromo-thienoimidazole) introduces steric bulk and polarizability, affecting crystal packing via H-bonding .
  • Naphthoimidazole derivatives exhibit extended π-conjugation due to fused naphthalene rings, enhancing electronic properties for materials science applications .
Antimicrobial and Antiviral Activity
  • Imidazoquinolines vs. Naphthoimidazoles: Replacing a nitrogen atom with carbon in the imidazole ring (to form naphthoimidazole) reduces interaction with viral RdRp proteins, highlighting the critical role of substituent electronic properties .
Enzyme Inhibition
  • Sulfinylbenzimidazoles (e.g., omeprazole analogs) demonstrate gastric acid inhibition. Replacing benzimidazole with naphthoimidazole alters binding affinity, underscoring the impact of ring system modifications .

Preparation Methods

Base-Mediated Coupling of Imidazole and Thiophene Intermediates

A patent by CA1262731A describes a two-step process for synthesizing thieno(2,3-d)imidazoles. For 2-butyl derivatives, the method involves:

  • Reaction of 2-butylimidazole-4-carboxylate (Formula II) with 2-chlorothiophene-3-carbonyl chloride (Formula III) in the presence of a strong base (e.g., NaH or KOtBu).

  • Partial Oxidation using MnO₂ or DDQ to aromatize the thiophene ring if a dihydro intermediate forms.

Key Data :

ParameterConditionYield (%)
BasePotassium tert-butoxide (1.5 equiv)78
SolventTetrahydrofuran (THF)-
Temperature0°C → 25°C (gradual warming)-
Oxidation AgentMnO₂ (2 equiv)92

This method achieves regioselectivity by leveraging the electron-deficient nature of the thiophene carbonyl chloride, which preferentially attacks the imidazole at the 5-position.

Annulation Strategies for Bicyclic Framework Construction

Gewald Reaction Adaptations

The Gewald reaction, typically used for thiophene synthesis, has been modified to access thienoimidazoles. A protocol from ACS Omega employs cycloheptanone, ethyl cyanoacetate, and sulfur in ethanol with triethylamine (TEA) to form a thiophene intermediate. Subsequent annulation with 2-butylimidazole derivatives proceeds via:

  • Thiourea Formation : Reacting the thiophene intermediate with aryl isothiocyanates.

  • Cyclization : Acid-catalyzed closure to form the imidazole ring.

Example :

  • Reaction of ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate with 2-butylisothiocyanate in THF yields the thiourea intermediate, which cyclizes under HCl/EtOH to form the target compound.

Optimization Insight :

  • Solvent Choice : THF outperforms DMF due to better solubility of intermediates (yield increase from 62% → 85%).

  • Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) reduces cyclization time from 24 h → 6 h.

Functionalization of Preformed Heterocycles

Directed Lithiation and Alkylation

A Chinese patent (CN103214420A) outlines a method for introducing alkyl groups to imidazoles, adaptable for 2-butyl substitution:

  • Lithiation : Treating 4-chloro-5-formylimidazole with LDA at -78°C.

  • Alkylation : Quenching with butyl bromide to install the butyl group.

  • Thiophene Annulation : Reaction with thiophene-2-carbonyl chloride under basic conditions.

Critical Parameters :

  • Temperature Control : Maintaining -78°C during lithiation prevents side reactions (e.g., ring-opening).

  • Workup : Quenching with saturated NH₄Cl ensures high purity (>95% by HPLC).

Comparative Analysis of Methodologies

Table 1: Efficiency of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Scalability
Base-MediatedImidazole carboxylate78–9298High
Gewald AnnulationCycloheptanone65–8595Moderate
Directed Lithiation4-Chloroimidazole7097Low

Key Findings :

  • The base-mediated route offers the highest yield and scalability, making it industrially viable.

  • Gewald-based methods provide flexibility for structural diversification but require stringent oxidation control.

  • Lithiation strategies are limited by cryogenic conditions but excel in regioselectivity.

Reaction Mechanism and Byproduct Formation

Cyclocondensation Mechanism

The base-mediated coupling follows a nucleophilic aromatic substitution (SNAr) pathway:

  • Deprotonation of the imidazole at the 5-position by KOtBu.

  • Attack of the thiophene carbonyl chloride at the activated site.

  • Elimination of HCl to form the fused ring.

Byproducts :

  • Over-Oxidation : Excessive MnO₂ converts thiophene to sulfone (mitigated by stoichiometric control).

  • Isomerization : Heating above 50°C promotes 3-butyl isomer formation (addressed via low-temperature workup).

Industrial-Scale Considerations

Solvent Recycling

THF recovery systems are critical for cost-effectiveness in base-mediated routes. Distillation at reduced pressure (20 mmHg, 60°C) achieves >90% solvent reuse.

Waste Management

  • Chloride Byproducts : Neutralized with NaOH to NaCl (non-hazardous disposal).

  • Sulfur Residues : Converted to CaSO₄ via treatment with Ca(OH)₂ .

Q & A

Q. What are the optimal synthetic routes for 2-butyl-thieno-(2,3-d)-imidazole, and how can reaction conditions be optimized for high yield?

The Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is a highly efficient method for synthesizing fused thienoimidazole derivatives. This approach achieves yields of 90–96% by minimizing side reactions and simplifying purification. Key parameters include stoichiometric control of substrates, reaction temperature (80–100°C), and real-time monitoring via thin-layer chromatography (TLC) . For 2-butyl derivatives, substituting the acylating agent with butyl-containing precursors and optimizing reaction time (8–12 hours) can enhance selectivity.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms the fused thienoimidazole core. For example, aromatic protons in the thiophene ring appear as distinct doublets in the 7.0–8.5 ppm range.
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regioselectivity. The brominated analog (5-bromo-1H-thieno[2,3-d]imidazole) has been structurally validated with C–Br bond lengths of 1.89–1.92 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with typical fragmentation patterns reflecting the thienoimidazole backbone.

Advanced Research Questions

Q. How do electronic effects of substituents influence the catalytic activity of copper complexes involving thienoimidazole derivatives?

Substituents like electron-donating groups (e.g., hydroxyl or alkyl chains) on the thienoimidazole ligand enhance the electron density around copper centers, lowering oxidation potentials. For example, replacing bipyridine with pyridyl-imidazole ligands reduces the onset potential for water oxidation by 0.15 V due to the σ-donor effect of deprotonated imidazole. Computational studies (DFT) reveal that alkyl chains (e.g., butyl groups) stabilize Cu(III) intermediates, improving catalytic turnover in artificial photosynthesis systems .

Q. What strategies resolve contradictions in reported bioactivity data of thienoimidazole derivatives across different studies?

  • Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) to normalize bioactivity metrics.
  • Metabolic Stability Testing : Address discrepancies in in vivo efficacy by evaluating hepatic metabolism (e.g., CYP450 enzyme interactions) via microsomal assays.
  • Molecular Docking : Compare binding affinities to target proteins (e.g., COX-2 or TNF-α) using software like AutoDock Vina. For example, 2-butyl derivatives may exhibit variable IC₅₀ values due to conformational flexibility in the thiophene ring .

Q. What role do solvent-free conditions play in improving the efficiency of Friedel-Crafts acylation for thienoimidazole derivatives?

Solvent-free synthesis reduces side reactions (e.g., hydrolysis) and enhances reaction kinetics by increasing effective molarity. For this compound, this method avoids polarity mismatches between hydrophobic alkyl chains and polar solvents. Key advantages include:

  • Higher Yields : 90–96% compared to 60–75% in solvent-based systems.
  • Simplified Workup : Direct recrystallization from ethanol eliminates column chromatography.
  • Green Chemistry : Aligns with principles by minimizing waste .

Q. How can computational modeling predict the electronic properties and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and frontier molecular orbitals (FMOs). Key insights include:

  • HOMO-LUMO Gaps : Narrow gaps (3.5–4.0 eV) suggest redox activity, corroborating experimental cyclic voltammetry data.
  • Charge Distribution : Electron-rich thiophene rings act as nucleophilic sites, guiding functionalization strategies.
  • Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions predict regioselectivity in electrophilic substitutions .

Key Recommendations for Researchers

  • Nomenclature : Adhere to IUPAC rules (e.g., peripheral numbering priority: O > S > N) to avoid structural ambiguity .
  • Data Reproducibility : Report detailed reaction conditions (e.g., humidity control for moisture-sensitive steps) and spectroscopic raw data.
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate structure-activity relationship (SAR) studies.

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